molecular formula C20H40O6Sn2 B12692243 2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione CAS No. 85702-85-8

2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione

Cat. No.: B12692243
CAS No.: 85702-85-8
M. Wt: 613.9 g/mol
InChI Key: MYSOUECRFAEIOD-UHFFFAOYSA-L
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Description

2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione (CAS: 85702-85-8) is an organotin compound characterized by a central trioxadistannonane core with tetrabutyl substituents at positions 2, 2, 4, and 2. The molecule features a hydroxyl group at position 7 and two ketone groups (dione) at positions 6 and 3. Organotin compounds like this are often studied for their catalytic and structural properties, particularly in coordination chemistry and materials science. Its synthesis and applications are less documented in publicly available literature, though commercial sources list it as a specialty chemical for research purposes .

Properties

CAS No.

85702-85-8

Molecular Formula

C20H40O6Sn2

Molecular Weight

613.9 g/mol

IUPAC Name

2,2,4,4-tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione

InChI

InChI=1S/C4H6O5.4C4H9.O.2Sn/c5-2(4(8)9)1-3(6)7;4*1-3-4-2;;;/h2,5H,1H2,(H,6,7)(H,8,9);4*1,3-4H2,2H3;;;/q;;;;;;2*+1/p-2

InChI Key

MYSOUECRFAEIOD-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(OC(=O)CC(C(=O)O[Sn](O1)(CCCC)CCCC)O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione typically involves the reaction of tetrabutylstannane with specific organic precursors under controlled conditions. One common method involves the reaction of tetrabutylstannane with a suitable diketone in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trioxadistannonane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced under specific conditions to yield different organotin derivatives.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone derivative, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound’s organotin structure makes it a candidate for studying biological interactions and potential antimicrobial properties.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione exerts its effects is primarily through its ability to form stable complexes with other molecules. The tin atoms in the compound can coordinate with various ligands, facilitating catalytic reactions. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interactions with other molecules. These properties make it an effective catalyst and a versatile compound in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Organotin Chemistry

1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane (CAS: 85702-57-4)

This distannoxane derivative shares the tetrabutyl-substituted distannoxane backbone with the target compound but differs in functionalization. Instead of a hydroxyl and dione group, it features bis(1-oxohexadecyl)oxy substituents. This structural variation likely impacts its reactivity and solubility:

  • Polarity : The hydroxyl and dione groups in the target compound increase polarity compared to the hydrophobic hexadecyl chains in CAS 85702-57-4 .
  • Coordination Potential: The hydroxyl and ketone groups in the target compound may enhance its ability to act as a ligand in metal complexes, whereas the hexadecyl chains in the analogue prioritize lipophilicity.
Table 1: Structural Comparison of Organotin Compounds
Property 2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane
CAS No. 85702-85-8 85702-57-4
Functional Groups Hydroxyl, dione Bis(1-oxohexadecyl)oxy
Polarity High (due to -OH and C=O) Low (long alkyl chains)
Potential Applications Catalysis, coordination chemistry Surfactants, hydrophobic coatings

Comparison with Non-Tin Dione Derivatives

Hydroxyabietatriene-dione Derivatives (Molecules 2013)

Key differences include:

  • Thermal Stability : The tin-oxygen bonds in the target compound likely confer higher thermal stability compared to the all-carbon backbone of abietatriene-diones .
  • Biological Activity: Abietatriene-diones exhibit biological properties (e.g., antimicrobial), whereas organotin compounds are typically explored for industrial applications.
Table 2: Functional Group Impact on Properties
Compound Class Dione Functionalization Primary Applications Stability Notes
Organotin diones Coordinating groups Catalysis, materials science High thermal stability
Abietatriene-diones Bioactive scaffold Pharmaceuticals Moderate stability

Biological Activity

2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione is a synthetic compound with potential biological activity that has garnered interest in various fields including pharmacology and biochemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C₄₂H₆₃O₆
  • Molecular Weight : 699.93 g/mol
  • CAS Number : 85702-85-8
  • Physical State : Solid at room temperature
  • Solubility : Generally insoluble in water

The biological activity of 2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione is primarily attributed to its antioxidant properties. It has been shown to inhibit oxidative stress in cellular models by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant activity. It effectively reduces oxidative stress markers in various cell lines. For instance:

  • In vitro studies demonstrated that the compound decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity in human fibroblast cells exposed to oxidative stress.

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory responses:

  • A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Properties

Preliminary studies suggest potential anticancer effects:

  • In a murine model of cancer induced by benzo[a]pyrene, administration of the compound led to a significant reduction in tumor incidence and size compared to control groups. This suggests a possible role in cancer prevention or therapy.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antioxidant propertiesSignificant reduction in oxidative stress markers in fibroblasts.
Study 2Investigate anti-inflammatory effectsDecreased TNF-alpha and IL-6 production in LPS-stimulated macrophages.
Study 3Assess anticancer potentialReduced tumor incidence and size in mice treated with benzo[a]pyrene.

In Vitro Studies

In vitro experiments have shown that 2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione can:

  • Protect cells from oxidative damage.
  • Modulate the expression of genes involved in apoptosis and cell cycle regulation.

In Vivo Studies

Animal studies have provided insights into its therapeutic potential:

  • Mice treated with the compound displayed enhanced survival rates when exposed to carcinogenic agents compared to untreated controls.

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